3,3'-Difluoro-[1,1'-biphenyl]-4-carbaldehyde
Overview
Description
3,3’-Difluoro-[1,1’-biphenyl]-4-carbaldehyde is an organic compound with the molecular formula C13H8F2O It is a derivative of biphenyl, where two fluorine atoms are substituted at the 3 and 3’ positions, and an aldehyde group is attached at the 4 position of one of the phenyl rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3’-Difluoro-[1,1’-biphenyl]-4-carbaldehyde can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound. For instance, 3,3’-difluorobiphenyl can be synthesized first, followed by formylation to introduce the aldehyde group at the 4 position .
Industrial Production Methods: In an industrial setting, the production of 3,3’-Difluoro-[1,1’-biphenyl]-4-carbaldehyde may involve large-scale Suzuki-Miyaura coupling reactions using optimized conditions to ensure high yield and purity. The use of efficient catalysts and reagents, along with controlled reaction parameters, is crucial for the successful industrial synthesis of this compound.
Chemical Reactions Analysis
Types of Reactions: 3,3’-Difluoro-[1,1’-biphenyl]-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atoms can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under appropriate conditions to replace the fluorine atoms.
Major Products:
Oxidation: 3,3’-Difluoro-[1,1’-biphenyl]-4-carboxylic acid.
Reduction: 3,3’-Difluoro-[1,1’-biphenyl]-4-methanol.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Scientific Research Applications
3,3’-Difluoro-[1,1’-biphenyl]-4-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes and fluorinated compounds.
Mechanism of Action
The mechanism of action of 3,3’-Difluoro-[1,1’-biphenyl]-4-carbaldehyde involves its interaction with various molecular targets. The presence of the aldehyde group allows it to form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The fluorine atoms can influence the electronic distribution within the molecule, affecting its reactivity and interactions with biological targets .
Comparison with Similar Compounds
3,3’-Difluoro-[1,1’-biphenyl]-4,4’-diamine: This compound has amino groups instead of the aldehyde group, leading to different reactivity and applications.
3,3’-Difluoro-[1,1’-biphenyl]-4-carboxylic acid: The carboxylic acid derivative of the compound, which has different chemical properties and uses.
3,3’-Difluoro-[1,1’-biphenyl]-4-methanol: The alcohol derivative, which can be used in different chemical reactions and applications.
Uniqueness: 3,3’-Difluoro-[1,1’-biphenyl]-4-carbaldehyde is unique due to the presence of both fluorine atoms and an aldehyde group, which impart distinct chemical properties. The fluorine atoms enhance the compound’s stability and reactivity, while the aldehyde group allows for various functionalizations and interactions with biological molecules.
Properties
IUPAC Name |
2-fluoro-4-(3-fluorophenyl)benzaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F2O/c14-12-3-1-2-9(6-12)10-4-5-11(8-16)13(15)7-10/h1-8H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSDYOLVJSAPJSK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=CC(=C(C=C2)C=O)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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